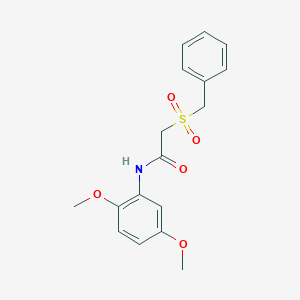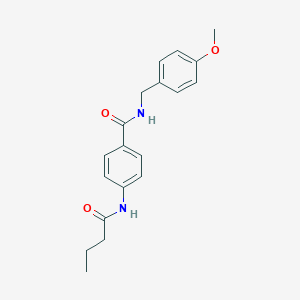
4-(butanoylamino)-N-(4-methoxybenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(butanoylamino)-N-(4-methoxybenzyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BMB and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of BMB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BMB has also been found to inhibit the production of inflammatory cytokines, which play a key role in the development of inflammatory diseases.
Biochemical and Physiological Effects
BMB has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BMB has also been found to inhibit the production of inflammatory cytokines, which play a key role in the development of inflammatory diseases. Additionally, BMB has been found to have analgesic effects, making it a potential candidate for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BMB in lab experiments is that it has been found to be effective in inhibiting the growth and proliferation of cancer cells in vitro. Additionally, BMB has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain. However, one limitation of using BMB in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in scientific research.
Direcciones Futuras
There are several future directions for the study of BMB. One direction is to further investigate its mechanism of action, which may provide insights into how it can be optimized for use in scientific research. Another direction is to investigate its potential applications in the treatment of other diseases, such as autoimmune diseases and neurological disorders. Additionally, further studies may be needed to determine the optimal dosage and administration of BMB for use in scientific research.
Métodos De Síntesis
BMB has been synthesized using various methods, including the reaction of 4-methoxybenzylamine with 4-(chlorocarbonyl)benzoic acid, followed by the reaction of the resulting intermediate with butanoyl chloride. The compound has also been synthesized using the reaction of 4-methoxybenzylamine with 4-(bromomethyl)benzoic acid, followed by the reaction of the resulting intermediate with butanoyl chloride. These methods have been found to be effective in producing BMB in high yields.
Aplicaciones Científicas De Investigación
BMB has been studied for its potential applications in scientific research. It has been found to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BMB has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
Fórmula molecular |
C19H22N2O3 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4-(butanoylamino)-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-4-18(22)21-16-9-7-15(8-10-16)19(23)20-13-14-5-11-17(24-2)12-6-14/h5-12H,3-4,13H2,1-2H3,(H,20,23)(H,21,22) |
Clave InChI |
JXCNVYQOEPXCBN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |
SMILES canónico |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215402.png)
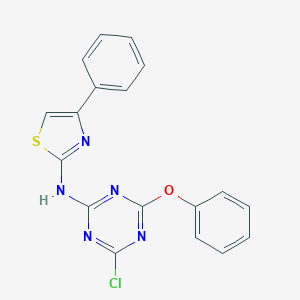
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B215405.png)
![ethyl 1-[4-({4-[5-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-5-carboxylate](/img/structure/B215406.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B215407.png)
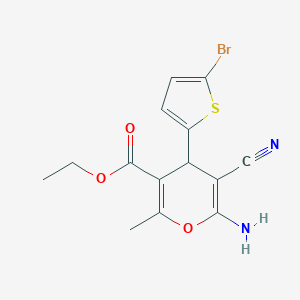
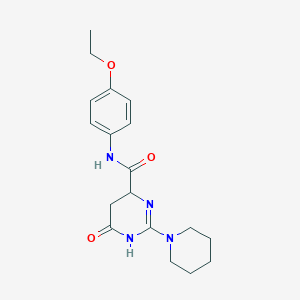
![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
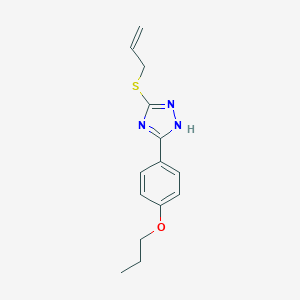
![3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B215420.png)
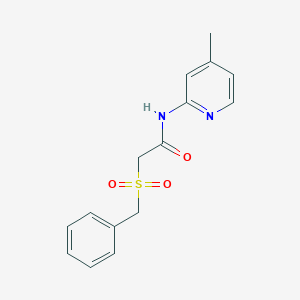
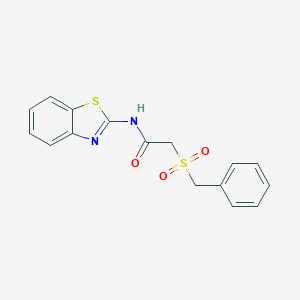
![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)
